

## physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

2-bromo-Nphenethylbenzenesulfonamide

Cat. No.:

B1274951

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# An In-depth Technical Guide to 2-bromo-N-phenethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-bromo-N-phenethylbenzenesulfonamide**, tailored for researchers, scientists, and professionals in drug development. The document details available data, outlines experimental protocols for its synthesis and characterization, and explores its potential biological significance.

## **Core Chemical and Physical Properties**

While specific experimental data for **2-bromo-N-phenethylbenzenesulfonamide** is not readily available in published literature, its properties can be reliably predicted based on established chemical principles and data from closely related compounds. The following tables summarize these key computed and estimated characteristics.

### **Table 1: Chemical Identifiers and Descriptors**



Identifier/Descriptor	Value	Source
IUPAC Name	2-bromo-N-(2- phenylethyl)benzenesulfonami de	PubChem[1]
CAS Number	849141-69-1	PubChem[1]
Molecular Formula	C14H14BrNO2S	PubChem[1]
Molecular Weight	340.24 g/mol	PubChem[1]
Canonical SMILES	C1=CC=C(C=C1)CCNS(=O) (=O)C2=CC=CC=C2Br	PubChem[1]
InChI Key	AESWHHJFQKKGMN- UHFFFAOYSA-N	PubChem[1]

**Table 2: Computed Physicochemical Properties** 

Property	Value	Source
XLogP3-AA (LogP)	3.5	PubChem[1]
Topological Polar Surface Area	54.6 Ų	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	338.99286	PubChem[1]

## **Table 3: Estimated Physical Properties**



Property	Estimated Value	Notes
Melting Point	Solid at room temperature	Based on the solid nature of similar sulfonamides.
Boiling Point	> 300 °C	Estimated based on the high boiling points of related aromatic sulfonamides.
Solubility	Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water.	Based on the solubility of benzenesulfonamides and the non-polar nature of the phenethyl and bromo-phenyl groups.

## **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **2-bromo-N-phenethylbenzenesulfonamide**. These protocols are adapted from established procedures for the synthesis of analogous sulfonamides.

## Synthesis of 2-bromo-N-phenethylbenzenesulfonamide

This procedure is adapted from the synthesis of N-(2-phenylethyl)benzenesulfonamide and 2-bromo-N-(tert-butyl)benzenesulfonamide.[2][3]

#### Materials:

- · 2-bromobenzenesulfonyl chloride
- 2-phenylethylamine
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or Chloroform
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution



- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a clean, dry round-bottom flask, dissolve 2-phenylethylamine (1.0 equivalent) in dichloromethane.
- To this solution, add pyridine (1.2 equivalents) and cool the mixture in an ice bath.
- Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can then be purified by recrystallization or column chromatography.

#### **Purification Protocol**

#### Recrystallization:



- Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

#### Column Chromatography:

- Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column and collect fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

#### **Characterization Methods**

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using CDCl<sub>3</sub> or DMSO-d<sub>6</sub> as the solvent. The chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum should be recorded on an FT-IR spectrometer.
   Characteristic peaks for the sulfonamide group (S=O stretching) are expected around 1350-1300 cm<sup>-1</sup> and 1160-1140 cm<sup>-1</sup>, and the N-H stretch around 3300 cm<sup>-1</sup>.
- Mass Spectrometry (MS): The mass spectrum should be obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.

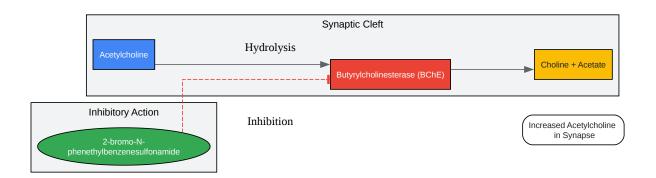
## Potential Biological Activity and Signaling Pathway



While **2-bromo-N-phenethylbenzenesulfonamide** has not been extensively studied for its biological activity, its structural analogs have shown significant inhibitory effects on various enzymes. Notably, N-substituted derivatives of N-(2-phenylethyl)benzenesulfonamide have been identified as potent inhibitors of butyrylcholinesterase (BChE).[2]

Butyrylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine. Inhibition of BChE can lead to increased acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

The following diagram illustrates the hypothetical mechanism of action of **2-bromo-N-phenethylbenzenesulfonamide** as a butyrylcholinesterase inhibitor.



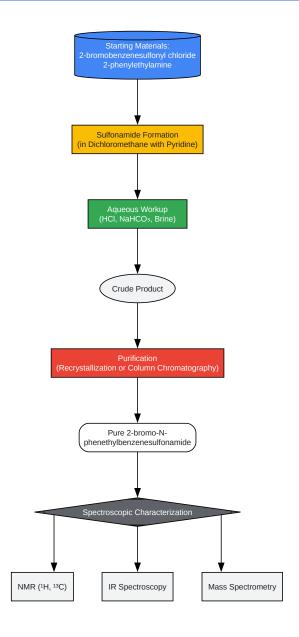
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Caption: Hypothetical inhibition of butyrylcholinesterase by **2-bromo-N-phenethylbenzenesulfonamide**.

## Experimental Workflow for Synthesis and Characterization

The logical flow from starting materials to a fully characterized final product is crucial for reproducible research. The following diagram outlines the key stages in the synthesis and analysis of **2-bromo-N-phenethylbenzenesulfonamide**.





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Caption: Workflow for the synthesis and characterization of the target compound.

### Conclusion

**2-bromo-N-phenethylbenzenesulfonamide** is a compound with potential for further investigation, particularly in the context of enzyme inhibition. This guide provides a foundational understanding of its chemical and physical properties, along with detailed, adaptable protocols for its synthesis and characterization. The exploration of its potential biological activity, based on structurally related compounds, opens avenues for future research in drug discovery and



development. Researchers are encouraged to use the provided methodologies as a starting point for their own investigations into this and similar benzenesulfonamide derivatives.

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### References

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- To cite this document: BenchChem. [physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274951#physical-and-chemical-properties-of-2-bromo-n-phenethylbenzenesulfonamide]

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